3-Sulfopropanediol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydroxypropane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O5S/c4-1-3(5)2-9(6,7)8/h3-5H,1-2H2,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFUJZAAZJXMIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CS(=O)(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80867456 | |
| Record name | 3-Sulfopropanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80867456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10296-76-1 | |
| Record name | 2,3-Dihydroxy-1-propanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10296-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Sulfopropanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010296761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Sulfopropanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80867456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydroxypropanesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.595 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Stereochemistry and Conformational Dynamics of 3 Sulfopropanediol
Enantiomeric Forms and Chiral Properties of 3-Sulfopropanediol
This compound, an organosulfonate compound, possesses a chiral center at the second carbon atom of its propane (B168953) backbone. This chirality gives rise to two distinct stereoisomers, or enantiomers: (R)-3-sulfopropanediol and (S)-3-sulfopropanediol. These enantiomers are non-superimposable mirror images of each other, a fundamental property that can lead to different biological activities and interactions.
The presence of the chiral center and the resulting enantiomeric forms are crucial in various biological systems. For instance, the degradation of 2,3-dihydroxypropane-1-sulfonate (B1259476) (DHPS), a related compound, by certain bacteria involves enzymes that exhibit stereospecificity. ebi.ac.ukresearchgate.net In Cupriavidus pinatubonensis JMP134, a racemase activity for DHPS has been observed, indicating the ability of the organism to interconvert between the enantiomers, while a specific dehydrogenase acts on the (R)-enantiomer. ebi.ac.uk This highlights the importance of stereochemistry in the metabolic pathways involving sulfonated propanediols.
The distinct spatial arrangement of the hydroxyl and sulfonate groups in the (R) and (S) enantiomers dictates their interaction with chiral environments, such as enzyme active sites or chiral reagents. The specific configuration is denoted using the Cahn-Ingold-Prelog (CIP) priority rules, where the substituents around the chiral carbon are ranked to assign the (R) or (S) designation.
Below is a table summarizing the key properties of the enantiomeric forms of this compound.
| Property | (R)-3-sulfopropanediol | (S)-3-sulfopropanediol |
| IUPAC Name | (2R)-2,3-dihydroxypropane-1-sulfonic acid | (2S)-2,3-dihydroxypropane-1-sulfonic acid |
| ChEBI ID | CHEBI:60996 | CHEBI:176526 |
| PubChem CID | - | 49859677 |
| Molecular Formula | C₃H₈O₅S | C₃H₈O₅S |
| Molecular Weight | 156.16 g/mol | 156.16 g/mol |
| Chiral Center | C2 | C2 |
| Enantiomeric Relationship | Enantiomer of (S)-3-sulfopropanediol | Enantiomer of (R)-3-sulfopropanediol |
Advanced Computational Approaches for this compound Conformational Analysis
The conformational landscape of this compound is complex due to the rotational freedom around its carbon-carbon single bonds. Understanding the preferred conformations and the dynamics of their interconversion is crucial for elucidating its biological function and reactivity. Advanced computational methods provide a powerful toolkit for exploring these aspects at a molecular level.
While specific computational studies exclusively focused on this compound are limited in the publicly available literature, the methodologies applied to analogous molecules, such as 1,3-propanediol (B51772), offer significant insights into the likely conformational behavior of this compound. researchgate.net Molecular dynamics (MD) simulations, in particular, are a valuable tool for studying the conformational dynamics of flexible molecules in solution. nih.govchemcomp.com
Molecular Dynamics (MD) Simulations: MD simulations can track the atomic motions of a molecule over time, providing a detailed picture of its conformational preferences and the transitions between different conformational states. For a molecule like this compound, MD simulations in an aqueous environment would be particularly relevant to mimic biological conditions. Such simulations can reveal the influence of solvent interactions on the conformational equilibrium and the role of intramolecular hydrogen bonding between the hydroxyl and sulfonate groups. A study on 1,3-propanediol, a close structural analog, revealed a variety of conformers and their lifetimes in an aqueous environment through MD simulations. researchgate.net
Quantum Chemical Calculations: Quantum chemical methods, such as Density Functional Theory (DFT), are employed to calculate the energies of different conformers and the energy barriers for their interconversion. nih.gov These calculations can identify the most stable conformations in the gas phase or in solution (using implicit solvent models). By mapping the potential energy surface (PES) as a function of the dihedral angles of the carbon backbone, researchers can identify the low-energy conformers that are most likely to be populated. For flexible molecules, a systematic search or stochastic methods can be used to explore the conformational space. unicamp.br
Integrated Approaches: A combination of different computational techniques often provides the most comprehensive understanding. For instance, a conformational search can be performed using a less computationally expensive method, followed by energy refinement of the most promising conformers using a higher level of theory like DFT or ab initio methods. taltech.ee The results from these calculations can then be used as a starting point for MD simulations to study the dynamic behavior of the molecule.
The following table outlines some of the advanced computational approaches applicable to the conformational analysis of this compound.
| Computational Method | Application to this compound Conformational Analysis | Key Insights |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of this compound in solution over time. | Provides information on preferred conformations, conformational transitions, lifetimes of conformers, and the influence of solvent. |
| Density Functional Theory (DFT) | Calculating the relative energies of different conformers and transition states for their interconversion. | Identifies the most stable conformations and the energy barriers between them, offering a thermodynamic perspective. |
| Conformational Searching | Systematically or stochastically exploring the possible three-dimensional arrangements of the molecule. | Ensures a thorough exploration of the conformational space to identify all relevant low-energy structures. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing the electron density to characterize intramolecular interactions, such as hydrogen bonds. | Can confirm and quantify the strength of intramolecular hydrogen bonds that stabilize certain conformations. |
The application of these computational methods to this compound would provide valuable data on its structural flexibility, the relative populations of its conformers, and the energetic landscape of its conformational changes. This knowledge is fundamental for understanding its interactions with biological macromolecules and its role in metabolic processes.
Biosynthetic Pathways and Natural Occurrence of 3 Sulfopropanediol
Enzymatic Elucidation of 3-Sulfopropanediol Biosynthesis
The primary route to the biological production of this compound is not a de novo synthesis but rather a catabolic process known as sulphoglycolysis, which breaks down the sulfosugar sulfoquinovose (SQ). nih.govresearchgate.net SQ is the polar headgroup of the plant sulfolipid, which is produced on a massive scale by photosynthetic organisms. nih.govontosight.ai Bacteria have evolved several pathways to degrade SQ, with the sulfoglycolytic variant of the Embden-Meyerhof-Parnas (sulfo-EMP) pathway being a key route that results in the formation of this compound (DHPS). ontosight.ainih.gov
In the most well-characterized pathway, found in bacteria such as Escherichia coli, SQ is catabolized through a series of four key enzymatic reactions. nih.govuni-konstanz.de The final step of this pathway is the direct production of (2S)-3-sulfopropanediol. This reaction is catalyzed by 3-sulpholactaldehyde reductase , which reduces (2S)-3-sulfolactaldehyde (SLA) to (2S)-3-sulfopropanediol (DHPS). nih.govqmul.ac.uk
Another relevant enzyme is sulfopropanediol 3-dehydrogenase (EC 1.1.1.308), found in bacteria like Cupriavidus pinatubonensis. This enzyme is involved in the degradation of (R)-2,3-dihydroxypropanesulfonate, oxidizing it to (R)-3-sulfolactate. uni-konstanz.dewikipedia.org While this enzyme consumes DHPS, its existence underscores the compound's role as a metabolic intermediate.
The table below details the core enzymes of the sulfo-EMP pathway leading to the synthesis of this compound.
Table 1: Key Enzymes in the Sulfo-EMP Pathway for this compound Production
| Enzyme Name | EC Number | Reaction | Organism Example |
|---|---|---|---|
| Sulfoquinovose Isomerase | - | Sulfoquinovose (SQ) → 6-deoxy-6-sulfofructose (SF) | Escherichia coli |
| 6-deoxy-6-sulfofructose kinase | - | 6-deoxy-6-sulfofructose (SF) → 6-deoxy-6-sulfofructose-1-phosphate (SFP) | Escherichia coli |
| 6-deoxy-6-sulfofructose-1-phosphate aldolase | - | 6-deoxy-6-sulfofructose-1-phosphate (SFP) → Dihydroxyacetone phosphate (B84403) (DHAP) + (2S)-3-sulfolactaldehyde (SLA) | Escherichia coli |
Data sourced from multiple studies detailing the sulphoglycolysis pathway. nih.govnih.govuni-konstanz.deqmul.ac.uk
Microbial and Plant Producers of this compound
Direct production of this compound is not a primary metabolic activity of plants. Instead, photosynthetic organisms are the source of its precursor, sulfoquinovose (SQ). researchgate.netontosight.ai Higher plants, mosses, ferns, algae, and most photosynthetic bacteria synthesize the sulfolipid sulfoquinovosyl diacylglycerol (SQDG), which contains SQ as its polar headgroup. nih.govresearchgate.net The annual production of SQ is estimated to be in the range of 10 billion tonnes. researchgate.netontosight.ai
Microbial organisms are the primary producers of this compound, which they generate by degrading the SQ released from SQDG. nih.govontosight.ai Bacteria in both terrestrial and marine environments utilize SQ as a carbon and sulfur source. oup.comnih.gov For instance, Escherichia coli can catabolize SQ to produce dihydroxyacetone phosphate (DHAP) for energy and growth, while excreting this compound (DHPS) into the environment. nih.govresearchgate.net Similarly, Klebsiella oxytoca has been observed to convert SQ into DHPS quantitatively. oup.com
The table below summarizes the roles of different organisms in the production chain leading to this compound.
Table 2: Organisms Involved in the this compound Production Pathway
| Role | Organism Type | Specific Examples | Compound Produced |
|---|---|---|---|
| Precursor Producer | Photosynthetic Organisms | Higher Plants, Algae, Cyanobacteria, Ferns, Mosses | Sulfoquinovose (SQ) |
| This compound Producer | Bacteria (via degradation) | Escherichia coli, Klebsiella oxytoca, Pseudomonas sp. | this compound (DHPS) |
Information compiled from studies on sulfoquinovose degradation and organism roles. nih.govresearchgate.netoup.com
Ecological Prevalence and Bioaccumulation of this compound in Diverse Organisms
This compound (DHPS) is a widespread and ecologically significant organosulfonate. Its excretion by bacteria that degrade sulfoquinovose makes it a key molecule in the biogeochemical sulfur cycle, linking primary producers (like plants and algae) with heterotrophic bacteria. nih.govuni-konstanz.de This excreted DHPS can be mineralized by other bacteria, completing the sulfur cycle within a microbial community. researchgate.net
DHPS is particularly abundant in marine environments, where it acts as a vital metabolic currency between phytoplankton and bacteria. researchgate.netfrontiersin.org It has been found in significant concentrations in the cytosol of marine diatoms and haptophytes. researchgate.net For example, the sea ice diatom Nitzschia lecointei can accumulate DHPS to concentrations as high as 85 mmol/L, where it may function as an osmolyte or cryoprotectant. researchgate.net This indicates a clear mechanism for its bioaccumulation in certain organisms.
The compound is readily utilized by various marine heterotrophic bacteria, such as members of the Roseobacter clade, for growth. nih.govontosight.ai Its presence has been confirmed in natural plankton communities from the North Pacific to Arctic sea-ice. researchgate.net Recent research has also identified DHPS in human stool samples, suggesting a potential role in the human gut microbiome's cryptic sulfur metabolism, though this area requires further investigation. digitellinc.com
The following table highlights the known occurrences and roles of this compound in different organisms and environments.
Table 3: Ecological Occurrence and Function of this compound
| Organism/Environment | Role/Function | Reported Concentration |
|---|---|---|
| Marine Diatoms (Nitzschia lecointei) | Osmolyte, Cryoprotectant, Bioaccumulation | Up to 85 mmol/L |
| Marine Haptophytes | Cytosolic component | Millimolar concentrations |
| Marine Bacteria (Roseobacter clade) | Carbon and Sulfur Source | Metabolized for growth |
| Marine Environments (e.g., Pearl River Estuary) | Metabolic currency, Dissolved Organic Matter | Present |
Data synthesized from ecological and metabolomic studies. nih.govresearchgate.netdigitellinc.com
Microbial Catabolism and Biogeochemical Cycling of 3 Sulfopropanediol
Aerobic Degradation Mechanisms of Dihydroxypropanesulfonate
3-Sulfopropanediol, also known as dihydroxypropanesulfonate (DHPS), is a significant organosulfur compound that serves as a crucial intermediate in the biogeochemical sulfur cycle. ebi.ac.ukebi.ac.uk Aerobic bacteria have evolved sophisticated enzymatic pathways to degrade DHPS, utilizing its carbon and sulfur for their metabolic needs. These degradation processes typically involve the oxidation of DHPS to sulfolactate, which is then further metabolized to release sulfite (B76179). researchgate.netfrontiersin.org
The aerobic breakdown of DHPS is initiated by a series of dehydrogenase enzymes. In the well-studied soil bacterium Cupriavidus pinatubonensis JMP134, the degradation pathway involves several key enzymes. researchgate.netfrontiersin.org Initially, (S)-DHPS is acted upon by DHPS-2-dehydrogenases (HpsO and HpsP), which facilitate a racemization to (R)-DHPS. pnas.org Subsequently, DHPS-1-dehydrogenase (HpsN) oxidizes (R)-DHPS to (R)-sulfolactate. researchgate.netpnas.org This sulfolactate is then cleaved by the enantiospecific (R)-sulfolactate-sulfolyase (SuyAB), releasing sulfite and pyruvate (B1213749). researchgate.netfrontiersin.org The released sulfite is typically oxidized to sulfate (B86663). pnas.org
In the marine bacterium Roseovarius nubinhibens ISM, an alternative pathway for sulfolactate desulfonation exists. Here, sulfolactate can be converted to cysteate, which is then cleaved by cysteate sulfolyase. Another route involves the conversion to sulfoacetaldehyde (B1196311), followed by cleavage via sulfoacetaldehyde acetyltransferase. pnas.org
A variety of enzymes are involved in these aerobic pathways, each with a specific function in the catabolism of DHPS.
Key Aerobic Enzymes in DHPS Degradation
| Enzyme Name | Abbreviation | Function | Organism Example |
|---|---|---|---|
| Dihydroxypropanesulfonate-2-dehydrogenase | HpsO, HpsP | Racemization of (S)-DHPS to (R)-DHPS | Cupriavidus pinatubonensis |
| Dihydroxypropanesulfonate-1-dehydrogenase | HpsN | Oxidation of (R)-DHPS to (R)-sulfolactate | Cupriavidus pinatubonensis |
| (R)-Sulfolactate-sulfolyase | SuyAB | Cleavage of (R)-sulfolactate to pyruvate and sulfite | Cupriavidus pinatubonensis |
| Cysteate sulfolyase | CuyA | Cleavage of cysteate | Roseovarius nubinhibens |
| Sulfoacetaldehyde acetyltransferase | Xsc | Cleavage of sulfoacetaldehyde | Roseovarius nubinhibens |
The genes encoding the enzymes for DHPS degradation are often organized in clusters, allowing for coordinated regulation. In Cupriavidus pinatubonensis JMP134, a seven-gene cluster (Reut_C6093-C6087) has been identified. ebi.ac.uk This cluster includes genes for a LacI-type transcriptional regulator (HpsR), a major facilitator superfamily uptake system for DHPS (HpsU), the three DHPS dehydrogenases (HpsN, HpsO, and HpsP), and the (R)-sulfolactate sulfo-lyase (SuyAB). ebi.ac.uk The expression of these genes is inducible by DHPS, as demonstrated by reverse-transcription PCR, which confirmed the inducible transcription of hpsNOUP. ebi.ac.uk
Similarly, in Roseovarius nubinhibens ISM, the genetic organization includes a tripartite ATP-independent transport system for DHPS uptake (HpsKLM) and the genes for the catabolic enzymes. ebi.ac.uk The presence of these organized gene clusters in diverse bacteria suggests a widespread and evolutionarily conserved mechanism for the aerobic utilization of DHPS. ebi.ac.uk
Identification and Characterization of Key Aerobic Catabolic Enzymes
Anaerobic Degradation Mechanisms of Dihydroxypropanesulfonate
In anaerobic environments, which lack oxygen, bacteria employ distinct and often radical-based mechanisms to break down DHPS. pnas.organnualreviews.org These pathways are crucial for sulfur cycling in anoxic settings like ocean sediments and the human gut. pnas.orgnih.gov
The anaerobic degradation of DHPS can proceed through different pathways depending on the bacterial species and the available electron acceptors. Two primary O2-sensitive glycyl radical enzymes have been discovered to play a central role in these processes. pnas.org
In sulfate- and sulfite-reducing bacteria (SSRB), DHPS-sulfolyase (HpsG) catalyzes the direct cleavage of the carbon-sulfur (C-S) bond of DHPS. pnas.orgnih.gov This reaction releases sulfite, which can then be used as a terminal electron acceptor in anaerobic respiration, ultimately leading to the production of hydrogen sulfide (B99878) (H2S). pnas.orgnih.gov
In fermenting bacteria, a different strategy is employed. DHPS-dehydratase (HpfG) catalyzes the cleavage of a carbon-oxygen (C-O) bond in DHPS, generating 3-sulfopropionaldehyde. pnas.orgnih.gov This intermediate is subsequently reduced to 3-hydroxypropanesulfonate (3-HPS) by an NADH-dependent sulfopropionaldehyde reductase (HpfD). pnas.orgnih.gov
Key Anaerobic Enzymes in DHPS Biotransformation
| Enzyme Name | Abbreviation | Function | Organism Type |
|---|---|---|---|
| DHPS-sulfolyase | HpsG | C-S bond cleavage of DHPS to release sulfite | Sulfate- and sulfite-reducing bacteria |
| DHPS-dehydratase | HpfG | C-O bond cleavage of DHPS to form 3-sulfopropionaldehyde | Fermenting bacteria |
| Sulfopropionaldehyde reductase | HpfD | Reduction of 3-sulfopropionaldehyde to 3-hydroxypropanesulfonate | Fermenting bacteria |
A key feature of anaerobic DHPS degradation is the involvement of radical chemistry, particularly by glycyl radical enzymes (GREs). annualreviews.orgacs.org These enzymes utilize a glycyl radical cofactor to initiate catalysis, a process that is highly sensitive to oxygen. pnas.org The glycyl radical is generated by an activating enzyme using S-adenosylmethionine (SAM) and a [4Fe-4S] cluster. pnas.orgacs.org
The DHPS-sulfolyase (HpsG) is a GRE that employs a radical mechanism for C-S bond cleavage. acs.orgnih.gov Computational studies have revealed that the reaction is initiated by a thiyl radical abstracting a hydrogen atom from the substrate, leading to the direct collapse of the C-S bond without the need for deprotonation of the hydroxyl group by a conserved glutamate (B1630785) residue. nih.govacs.org
Similarly, the DHPS-dehydratase (HpfG) is a glycyl radical enzyme that catalyzes the C-O cleavage reaction. pnas.orgqmul.ac.uk The active form of this enzyme, characterized in Klebsiella oxytoca, contains a glycyl radical generated by a dedicated activating enzyme. qmul.ac.ukexpasy.org The involvement of these radical enzymes highlights the unique biochemical solutions that have evolved for the breakdown of stable chemical bonds like the C-S bond in the absence of oxygen. annualreviews.orgnih.gov
Discovery and Enzymology of Anaerobic this compound Biotransformation
Contribution of this compound to the Global Biogeochemical Sulfur Cycle
This compound is a central player in the global biogeochemical sulfur cycle, linking the vast pool of organic sulfur in the biosphere to inorganic sulfur forms. pnas.orgacs.org It is a major degradation product of sulfoquinovose (SQ), the polar headgroup of sulfolipids found in photosynthetic organisms like plants and algae. nih.govebi.ac.uk The annual production of SQ is estimated to be on the order of 10^10 tons, making its degradation and the subsequent fate of DHPS a significant flux in the global sulfur budget. pnas.orgnih.gov
In aerobic environments, the degradation of DHPS by bacteria ultimately releases sulfur as sulfate, which can then be re-assimilated by plants and other organisms. pnas.org This process completes a key loop in the sulfur cycle.
In anaerobic environments, the degradation of DHPS contributes to the production of hydrogen sulfide (H2S). frontiersin.orgpnas.org This is particularly relevant in marine sediments and the human gut, where sulfate- and sulfite-reducing bacteria utilize the sulfite released from DHPS for respiration. pnas.orgnih.gov The production of H2S from dietary sulfonates like SQ, via the intermediate DHPS, is an important aspect of gut microbiome metabolism and has been linked to various health conditions. pnas.orgnih.gov
The diverse microbial pathways for both aerobic and anaerobic degradation of DHPS underscore its importance as a readily available source of carbon and sulfur for a wide range of microorganisms, thereby playing a pivotal role in the continuous cycling of sulfur through different environmental compartments. researchgate.netlabxchange.orgaiia.gov.inbyjus.com
Comparative Analysis of this compound Degradation Across Diverse Microbial Taxa
The microbial breakdown of this compound (3-SP), also known as 2,3-dihydroxypropane-1-sulfonate (B1259476) (DHPS), is a critical step in the biogeochemical cycling of organosulfur compounds. This process is not uniform across the microbial world; rather, distinct degradation strategies have evolved in different microbial taxa, reflecting their metabolic capabilities and the environmental niches they inhabit. A comparative analysis reveals significant variations in the enzymatic machinery and metabolic pathways employed by diverse microorganisms to catabolize this sulfonate.
The degradation of 3-SP is often linked to the catabolism of sulfoquinovose (SQ), a major organosulfur compound produced by photosynthetic organisms. ontosight.aiebi.ac.uk Bacteria that utilize SQ may excrete 3-SP as an intermediate, which is then available for further breakdown by other members of the microbial community. ebi.ac.ukuni-konstanz.de The ability to degrade 3-SP is widespread, with bioinformatic studies suggesting its presence in at least 28 prokaryotic genomes. uni-konstanz.deebi.ac.uk
Aerobic bacteria, such as Cupriavidus pinatubonensis JMP134, a soil bacterium, and the marine bacterium Ruegeria pomeroyi, employ oxidative pathways for 3-SP degradation. researchgate.net In C. pinatubonensis, the process is initiated by a series of NAD(P)+-coupled dehydrogenases. uni-konstanz.deebi.ac.uk The key enzyme, sulfopropanediol 3-dehydrogenase (HpsN), oxidizes (R)-3-SP to (R)-sulfolactate. uni-konstanz.deresearchgate.net This organism possesses a gene cluster that includes genes for three distinct DHPS dehydrogenases (HpsN, HpsO, and HpsP), suggesting a capacity to handle different stereoisomers of the substrate. uni-konstanz.deresearchgate.net The resulting sulfolactate is then cleaved by (R)-sulfolactate sulfo-lyase (SuyAB) to yield pyruvate and sulfite. uni-konstanz.deresearchgate.net
In contrast, the marine bacterium Ruegeria pomeroyi utilizes a similar initial oxidative step to convert 3-SP to sulfolactate but has different subsequent desulfonation routes. researchgate.net Instead of directly cleaving sulfolactate, it can be oxidized to sulfopyruvate, which is then either aminated to cysteate and desulfonated by cysteate sulfo-lyase (CuyA), or decarboxylated to sulfoacetaldehyde, which is then cleaved by sulfoacetaldehyde acetyltransferase (Xsc). researchgate.net This highlights a key difference in the downstream processing of the sulfolactate intermediate between terrestrial and marine bacteria.
A fundamentally different strategy is observed in anaerobic bacteria, such as Bilophila wadsworthia. This human gut microbe employs a glycyl radical enzyme, (2S)-3-sulfopropanediol sulfolyase (HpsG), to directly cleave the carbon-sulfur bond of (2S)-3-SP. uniprot.org This radical-mediated reaction bypasses the initial oxidation steps seen in aerobic bacteria and directly produces hydroxyacetone (B41140) and sulfite. uniprot.org This anaerobic pathway is mechanistically distinct and demonstrates an evolutionary adaptation to anoxic environments where terminal electron acceptors for oxidative pathways are limited.
The table below provides a comparative overview of the key enzymes involved in this compound degradation across these representative microbial taxa.
| Enzyme | EC Number | Function | Organism(s) | Pathway Type |
| Sulfopropanediol 3-dehydrogenase (HpsN) | 1.1.1.308 | Oxidation of (R)-3-SP to (R)-sulfolactate | Cupriavidus pinatubonensis, Ruegeria pomeroyi | Aerobic |
| (S)-Sulfopropanediol 2-dehydrogenase (HpsO) | - | Putative oxidation of (S)-3-SP | Cupriavidus pinatubonensis | Aerobic |
| (R)-Sulfopropanediol 2-dehydrogenase (HpsP) | - | Putative oxidation of (R)-3-SP | Cupriavidus pinatubonensis | Aerobic |
| (R)-Sulfolactate sulfo-lyase (SuyAB) | 4.4.1.24 | Cleavage of (R)-sulfolactate to pyruvate and sulfite | Cupriavidus pinatubonensis | Aerobic |
| (S)-Cysteate sulfo-lyase (CuyA) | 4.4.1.25 | Desulfonation of cysteate | Ruegeria pomeroyi | Aerobic |
| Sulfoacetaldehyde acetyltransferase (Xsc) | 2.3.3.15 | Desulfonation of sulfoacetaldehyde | Ruegeria pomeroyi | Aerobic |
| (2S)-3-Sulfopropanediol sulfolyase (HpsG) | 4.4.1.41 | C-S bond cleavage of (2S)-3-SP to hydroxyacetone and sulfite | Bilophila wadsworthia | Anaerobic |
This comparative analysis underscores the metabolic diversity for the catabolism of a single organosulfonate, this compound. Aerobic pathways generally proceed via oxidation to sulfolactate followed by desulfonation, though the specific enzymes for the final cleavage step can vary. In stark contrast, anaerobic degradation can occur via a direct, radical-based scission of the C-S bond. These differing strategies reflect the diverse evolutionary pressures and metabolic contexts of microorganisms in various environments.
Chemical Synthesis Methodologies for 3 Sulfopropanediol and Its Analogs
Conventional Synthetic Routes for 3-Sulfopropanediol
Conventional methods for synthesizing this compound typically yield a racemic mixture of (R)- and (S)-enantiomers. These routes often start from readily available three-carbon precursors such as allyl alcohol, epichlorohydrin (B41342), or glycerol (B35011).
Another common approach utilizes the ring-opening of epichlorohydrin. In this method, epichlorohydrin is treated with an aqueous solution of sodium bisulfite. The reaction proceeds by the nucleophilic attack of the bisulfite ion on the epoxide ring, leading to the formation of 3-chloro-2-hydroxypropylsulfonic acid sodium salt as an intermediate. prepchem.com Subsequent hydrolysis of the chlorohydrin under appropriate conditions yields this compound. A variation of this involves the direct hydrolysis of epichlorohydrin to 3-chloro-1,2-propanediol (B139630), which can then be sulfonated. researchgate.net The initial hydrolysis of epichlorohydrin can be achieved efficiently using water under ultrasound irradiation, providing a greener alternative to traditional acid- or base-catalyzed methods. researchgate.net
Glycerol, a byproduct of biodiesel production, represents a renewable and cost-effective starting material for various C3 chemicals, including precursors to this compound. latech.edu The synthesis from glycerol can be conceptualized through its conversion to an intermediate like glycerol α-monochlorohydrin (3-chloro-1,2-propanediol). orgsyn.org This intermediate can be prepared by reacting glycerol with hydrogen chloride, often in the presence of a catalytic amount of acetic acid. orgsyn.org The resulting 3-chloro-1,2-propanediol can then undergo nucleophilic substitution with a sulfite (B76179) source to introduce the sulfonic acid group.
| Starting Material | Key Reagents | Intermediate(s) | Key Features | Reference(s) |
|---|---|---|---|---|
| Allyl Alcohol | Sulfonating agent (e.g., SO₂, H₂O₂), Barium salt | Barium bis(2,3-dihydroxypropane-1-sulfonate) | Two-step process with a reported yield of 79%. | uni-konstanz.de |
| Epichlorohydrin | Sodium bisulfite, Water | 3-chloro-2-hydroxypropylsulfonic acid sodium salt | Direct sulfonation and ring-opening of the epoxide. | prepchem.com |
| Glycerol | Hydrogen chloride, Acetic acid (cat.), Sulfite source | Glycerol α-monochlorohydrin (3-chloro-1,2-propanediol) | Utilizes a renewable feedstock. Involves formation of a chlorohydrin intermediate. | orgsyn.org |
Stereoselective Synthesis of this compound Enantiomers
The synthesis of single-enantiomer compounds is crucial for many biological and pharmaceutical applications, as different enantiomers can exhibit distinct biological activities. nih.gov Achieving stereoselectivity in the synthesis of this compound enantiomers can be accomplished through several strategies, primarily involving chiral pool synthesis or enzymatic methods. nih.govethz.ch
Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials that already contain the desired stereochemistry. For the synthesis of (R)- or (S)-3-sulfopropanediol, suitable chiral precursors include:
(R)- or (S)-Glycidol: This chiral epoxide is a versatile building block. The reaction of an enantiopure glycidol (B123203) with a sulfite nucleophile would proceed with the opening of the epoxide ring, establishing the stereocenter at C2. This is analogous to the epichlorohydrin route but provides stereochemical control from the outset.
(R)- or (S)-3-chloro-1,2-propanediol: This chiral chlorohydrin can be synthesized from chiral precursors or obtained through resolution. Nucleophilic substitution of the chloride with a sulfite source would yield the corresponding enantiomer of this compound.
(R)- or (S)-Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol): Derived from glycerol, solketal (B138546) can be resolved into its enantiomers. The primary alcohol can be converted to a leaving group (e.g., tosylate) and then displaced by a sulfite nucleophile. Subsequent acidic deprotection of the acetonide group would yield the target enantiomer.
Enzymatic and Bio-catalytic Methods: Enzymes offer high stereoselectivity and can be used for either kinetic resolution of a racemic mixture or for asymmetric synthesis.
Kinetic Resolution: A racemic mixture of a this compound precursor could be subjected to an enzyme (e.g., a lipase (B570770) or dehydrogenase) that selectively reacts with one enantiomer, allowing the other to be recovered in high enantiomeric purity. ethz.ch For instance, research on the degradation of 2,3-dihydroxypropane-1-sulfonate (B1259476) (DHPS) has identified specific dehydrogenases, such as (S)-sulfopropanediol 2-dehydrogenase and (R)-sulfopropanediol 2-dehydrogenase, which act on specific enantiomers, suggesting that such enzymes could be harnessed for resolution purposes. uni-konstanz.de
Asymmetric Bioreduction/Oxidation: A prochiral substrate could be converted into a chiral intermediate using a microorganism or an isolated enzyme. For example, the enzymatic reduction of a ketone precursor could establish the chiral hydroxyl group found in this compound.
| Strategy | Example Precursor | Principle | Reference(s) |
|---|---|---|---|
| Chiral Pool Synthesis | (R)- or (S)-Glycidol | The stereochemistry is derived from an enantiopure starting material. The reaction involves nucleophilic ring-opening. | ethz.chrasayanjournal.co.in |
| Chiral Pool Synthesis | (R)- or (S)-Solketal | Functional group manipulation of a resolved, protected glycerol derivative followed by deprotection. | rasayanjournal.co.in |
| Enzymatic Resolution | Racemic this compound or its esterified derivative | An enzyme selectively transforms one enantiomer, allowing for the separation of the unreacted enantiomer. | uni-konstanz.deethz.ch |
Design and Synthesis of this compound Derivatives for Research Applications
The functional groups of this compound—two hydroxyls and a sulfonic acid—provide handles for chemical modification to produce derivatives for various research applications, such as probing metabolic pathways or developing new materials. lookchem.comontosight.ai
Modification of Hydroxyl Groups: The primary and secondary hydroxyl groups can undergo standard reactions like esterification or etherification. For example, acylation with fatty acyl-CoAs to form mono- and di-acylated derivatives (analogs of sulfoquinovosyl monoglyceride and diglyceride) is a key transformation in biological studies of sulfolipid metabolism. nih.gov Synthesis of these derivatives chemically would likely involve protection of the sulfonic acid group, followed by selective acylation of the hydroxyls and deprotection.
Modification of the Sulfonic Acid Group: The sulfonic acid can be converted into other functional groups, significantly altering the molecule's properties.
Sulfonate Esters: Reaction of a protected diol precursor's sulfonyl chloride with an alcohol would yield a sulfonate ester. Cyclic sulfonate esters (sultones) can also be formed from related precursors. google.com
Sulfonamides: A common and important class of derivatives, sulfonamides, are synthesized from sulfonyl chlorides. saspublishers.com The synthesis of a this compound-based sulfonamide would start with a protected diol containing a sulfonyl chloride moiety. This intermediate could then be reacted with a wide range of primary or secondary amines to generate a library of sulfonamide derivatives. saspublishers.com This approach is widely used in drug discovery to create compounds with diverse biological activities. saspublishers.com
Synthesis of Precursors and Analogs: The synthesis of halogenated analogs, such as 3-chloro-2-hydroxypropylsulfonic acid, is itself a route to a key research derivative and an important intermediate for further functionalization. prepchem.com The synthesis of azole-containing derivatives, by reacting a precursor like glycidol or epichlorohydrin with azoles like imidazole (B134444) or 1,2,4-triazole, produces 3-(azol-1-yl)propane-1,2-diols. rasayanjournal.co.in While not sulfonated, these diols could be subjected to sulfonation at the terminal carbon to create complex sulfonated heterocyclic derivatives for biological screening. rasayanjournal.co.inorientjchem.org
| Derivative Type | Synthetic Strategy | Key Intermediate | Potential Application | Reference(s) |
|---|---|---|---|---|
| Acylated Esters | Esterification of hydroxyl groups. | Protected this compound | Probing sulfolipid metabolism. | nih.gov |
| Sulfonamides | Reaction of a sulfonyl chloride with an amine. | Protected 2,3-dihydroxypropane-1-sulfonyl chloride | Drug discovery, biological probes. | saspublishers.com |
| Halogenated Analogs | Ring-opening of epichlorohydrin with bisulfite. | 3-chloro-2-hydroxypropylsulfonic acid | Synthetic intermediate for further derivatization. | prepchem.com |
| Heterocyclic Analogs | Reaction of glycidol with an azole, followed by sulfonation. | 3-(azol-1-yl)propane-1,2-diol | Antimicrobial research, biological screening. | rasayanjournal.co.inorientjchem.org |
Advanced Analytical Techniques for 3 Sulfopropanediol Detection and Quantification
Chromatographic Separation Strategies for 3-Sulfopropanediol and Related Organosulfonates
Chromatography is a fundamental technique for separating mixtures into their individual components. wikipedia.org The separation is based on the differential distribution of the sample components between a stationary phase and a mobile phase. wikipedia.org Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for the analysis of this compound, each with its own set of methodologies.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a widely used technique for the separation of non-volatile or thermally labile compounds. For the analysis of this compound and other organosulfonates, reversed-phase (RP) HPLC is a common approach. bibliotekanauki.plnih.gov In RP-HPLC, a nonpolar stationary phase, such as C18, is used with a polar mobile phase. nih.govkhanacademy.org The separation is based on the hydrophobic interactions between the analytes and the stationary phase. khanacademy.org
The choice of mobile phase is critical for achieving optimal separation. A typical mobile phase for the analysis of sulfonates might consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). bibliotekanauki.pl The pH of the aqueous buffer can be adjusted to control the ionization state of the analytes and improve peak shape and resolution. bibliotekanauki.pl For instance, a method for the simultaneous estimation of sulfacetamide (B1682645) sodium and prednisolone (B192156) sodium phosphate (B84403) utilized an isocratic mobile phase of acetate (B1210297) buffer (0.01 M, pH 7), acetonitrile, and methanol in a ratio of 75:20:5 (v/v/v). bibliotekanauki.pl
Table 1: Example HPLC Conditions for Organosulfonate Analysis
| Parameter | Condition | Reference |
| Column | Promosil C18 (5 µm, 4.6 x 150 mm) | bibliotekanauki.pl |
| Mobile Phase | Acetate buffer (0.01 M, pH 7): Acetonitrile: Methanol (75:20:5 v/v/v) | bibliotekanauki.pl |
| Flow Rate | 0.8 mL/min | bibliotekanauki.pl |
| Detection | Diode-Array Detector | bibliotekanauki.pl |
This table presents an example of HPLC conditions that can be adapted for the analysis of this compound and related compounds.
Gas Chromatography (GC) and Derivatization Techniques
Gas chromatography is a powerful technique for separating volatile compounds. phenomenex.blog However, this compound, being a polar and non-volatile compound, requires a derivatization step to increase its volatility and thermal stability for GC analysis. phenomenex.blognih.gov Derivatization involves chemically modifying the analyte to produce a more volatile derivative. labinsights.nl
Common derivatization techniques for compounds containing hydroxyl and sulfonic acid groups include silylation and acylation. phenomenex.bloglabinsights.nltcichemicals.com Silylation reagents, such as N,O-Bis(trimethylsilyl)acetamide (BSA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace active hydrogens in hydroxyl and sulfonic acid groups with a trimethylsilyl (B98337) (TMS) group. phenomenex.blognih.govtcichemicals.com This process reduces the polarity and increases the volatility of the analyte. phenomenex.blog For example, silylation is a common method for preparing sugars and other polar analytes for GC analysis. restek.com
Another derivatization approach is the use of phenylboronic acid (PBA), which has been successfully employed for the analysis of 3-monochloro-1,2-propanediol (3-MCPD), a compound structurally related to this compound. d-nb.infonih.gov This method involves the formation of a cyclic boronate ester, which is more amenable to GC analysis. d-nb.infoagriculturejournals.cz
Table 2: Common Derivatization Reagents for GC Analysis
| Reagent | Target Functional Groups | Resulting Derivative | Reference |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | Hydroxyl, Sulfonic Acid, Carboxylic Acid, Amine, Amide | Trimethylsilyl (TMS) ether/ester/amine/amide | phenomenex.blogtcichemicals.com |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl, Carboxyl, Amino, Thiol | Trimethylsilyl (TMS) derivative | nih.gov |
| Phenylboronic Acid (PBA) | Diols | Cyclic Boronate Ester | d-nb.infonih.gov |
This table summarizes common derivatization reagents that can be utilized to make this compound suitable for GC analysis.
Mass Spectrometry (MS) for Structural Identification and Isotopic Tracing of this compound
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. msu.edu It is widely used for the structural elucidation and quantification of a wide range of compounds, including this compound.
Elucidation of Fragmentation Pathways
In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is unique to the molecule and can be used for its identification. msu.edu The molecular ion, which is a radical cation formed by the loss of an electron, can undergo various fragmentation processes. msu.edu
For organosulfonates, a common fragmentation pathway involves the loss of the sulfo group (SO₃) or sulfonic acid (HSO₃⁻). In the analysis of sulfated steroids, for example, a characteristic fragmentation involves the loss of H₂SO₃. nih.gov The fragmentation of this compound would likely involve cleavage of the C-C and C-S bonds. Understanding these fragmentation pathways is crucial for the structural confirmation of this compound and for distinguishing it from its isomers. lcms.cz The presence of hydroxyl groups can also influence fragmentation, often leading to the loss of water. libretexts.org
Quantitative Mass Spectrometric Approaches
Mass spectrometry, particularly when coupled with a chromatographic separation technique like HPLC-MS or GC-MS, is a highly sensitive and selective method for the quantification of analytes. sci-hub.serestek.com For quantitative analysis, techniques such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM) are often employed. sci-hub.seshimadzu.com
In SIM mode, the mass spectrometer is set to detect only a few specific ions corresponding to the analyte of interest, which increases sensitivity and reduces background noise. shimadzu.com MRM, typically performed on a triple quadrupole mass spectrometer, offers even greater selectivity by monitoring a specific fragmentation reaction (a precursor ion fragmenting to a specific product ion). sci-hub.se Isotope-labeled internal standards, such as deuterated this compound, can be used to improve the accuracy and precision of quantification by correcting for variations in sample preparation and instrument response. agriculturejournals.cz
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C). careerendeavour.com
For this compound, ¹H NMR spectroscopy would reveal the number of different types of protons, their chemical shifts, and their coupling patterns. The protons on the carbon atoms adjacent to the hydroxyl and sulfonate groups would exhibit characteristic chemical shifts. For instance, in 1,3-propanediol (B51772), the protons on the carbons bearing the hydroxyl groups appear at distinct chemical shifts. chemicalbook.comspectrabase.com
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. careerendeavour.com Each chemically non-equivalent carbon atom gives a distinct signal. careerendeavour.com The chemical shifts of the carbon atoms in this compound would be influenced by the attached hydroxyl and sulfonate groups. For example, the carbon atoms bonded to the oxygen of the hydroxyl groups in 1,3-propanediol have a characteristic chemical shift. researchgate.netchemicalbook.com By analyzing both ¹H and ¹³C NMR spectra, the complete structure of this compound can be confirmed.
Table 3: Predicted NMR Data for this compound (Illustrative)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | ~3.5-4.0 | Multiplet | Protons on C1 and C2 adjacent to hydroxyl groups. |
| ¹H | ~2.8-3.2 | Multiplet | Protons on C3 adjacent to the sulfonate group. |
| ¹³C | ~60-70 | - | Carbons C1 and C2 bearing hydroxyl groups. |
| ¹³C | ~50-60 | - | Carbon C3 attached to the sulfonate group. |
This table provides an illustrative prediction of NMR spectral data for this compound based on the known effects of hydroxyl and sulfonate functional groups.
Molecular Modeling and Computational Chemistry of 3 Sulfopropanediol
Molecular Dynamics Simulations of 3-Sulfopropanediol in Biological and Synthetic Environments
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. schrodinger.com For this compound, MD simulations offer a window into its dynamic behavior in complex systems such as biological membranes or synthetic polymer matrices. These simulations can reveal how the molecule adapts its shape and interacts with its surroundings, providing information that is often difficult to obtain through experimental methods alone. massbio.org
The flexibility of the this compound molecule allows it to adopt various three-dimensional arrangements, or conformations. Conformational analysis through MD simulations helps in identifying the most stable and frequently occurring conformations of the molecule in a given environment. massbio.org For instance, a study on the related molecule 1,3-propanediol (B51772) in an aqueous solution showed that conformations favoring intermolecular hydrogen bonds with water predominate over those with intramolecular hydrogen bonds. mdpi.comnih.gov This is significant because the conformational state of a molecule can dictate its biological activity and physical properties.
In the case of this compound, the presence of the sulfonate group alongside the two hydroxyl groups introduces additional complexity to its conformational preferences. MD simulations can elucidate how the electrostatic interactions of the sulfonate group and the hydrogen-bonding capabilities of the hydroxyl groups influence the molecule's shape. By tracking the dihedral angles of the carbon backbone and the orientation of the functional groups over the course of a simulation, a statistical distribution of conformers can be generated. This analysis can reveal, for example, whether the molecule exists in a more extended or a more compact, folded state in different solvents or when interacting with a protein. frontiersin.org
A hypothetical molecular dynamics study of this compound in water might reveal the following distribution of conformer families, highlighting the influence of the sulfonate group on the molecule's structure.
Table 1: Hypothetical Predominant Conformer Families of this compound in Aqueous Solution from a Molecular Dynamics Simulation
| Conformer Family | Key Dihedral Angles | Population (%) | Predominant Interactions |
| Extended | Trans-Trans (TT) | 65 | Intermolecular H-bonds with water |
| Bent | Gauche-Trans (GT) | 25 | Mix of inter- and intramolecular interactions |
| Folded | Gauche-Gauche (GG) | 10 | Intramolecular H-bonds, ion-dipole interactions |
This table is generated for illustrative purposes and is not based on published experimental data.
Solvation dynamics describes how solvent molecules rearrange themselves around a solute molecule following a change in the solute's electronic state, for example, upon excitation by light. researchgate.netnccr-must.ch Understanding the solvation dynamics of this compound is crucial for predicting its behavior in solutions, which is relevant for its application in formulations and as a potential osmolyte. MD simulations can model the time-resolved response of the solvent shell to the presence of the this compound molecule. ias.ac.in
The interaction potential, which is defined by the force field used in the simulation, governs the forces between the this compound molecule and the surrounding solvent molecules. mdpi.com For this compound, this potential would include terms for electrostatic interactions involving the polar hydroxyl and sulfonate groups, as well as van der Waals interactions. Simulations can calculate the radial distribution functions, which provide information about the average distance and coordination number of solvent molecules around specific atoms of this compound. This can reveal the structure of the hydration shell and the strength of the hydrogen bonds formed. rsc.org The dynamics of these solvation shells are often found to occur on the picosecond timescale. nccr-must.ch
Conformational Analysis from Molecular Dynamics
Quantum Chemical Characterization of this compound Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules. mdpi.comnrel.gov For this compound, these methods can be used to calculate a variety of molecular properties that are indicative of its chemical behavior.
Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com
Other important descriptors include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface and indicates sites prone to electrophilic or nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and sulfonate groups, making them susceptible to attack by electrophiles, and positive potential around the hydrogen atoms of the hydroxyl groups. Mulliken population analysis can provide the partial charges on each atom, further detailing the electronic distribution. mdpi.com
Table 2: Hypothetical Quantum Chemical Reactivity Descriptors for this compound (Calculated at the B3LYP/6-31G(d) level of theory)
| Descriptor | Value | Interpretation |
| HOMO Energy | -8.5 eV | Electron-donating capability |
| LUMO Energy | 1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 9.7 eV | Chemical stability |
| Dipole Moment | 5.4 D | High polarity |
| Electron Affinity | 0.8 eV | Tendency to accept an electron |
| Ionization Potential | 8.2 eV | Energy required to remove an electron |
This table is generated for illustrative purposes and is not based on published experimental data.
These quantum chemical insights are invaluable for predicting how this compound might participate in chemical reactions, for instance, as a nucleophile in substitution reactions or its potential for degradation through oxidation. scirp.org The use of semiempirical methods can be particularly useful for analyzing the electronic structure of larger systems involving this molecule. nih.gov
In Silico Modeling of Enzymatic Interactions with this compound
Computational methods are extensively used to predict and analyze the interactions between small molecules and enzymes. mdpi.com These in silico approaches can provide valuable information on how this compound might be recognized and processed by biological systems, which is particularly relevant given its role as a metabolite. nih.gov
Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when it binds to a protein to form a stable complex. chemcomp.comyoutube.comu-strasbg.fr For this compound, docking studies can be performed with various enzymes to identify potential binding partners and to understand the specific interactions that stabilize the complex. The process involves placing the this compound molecule into the active site of a target enzyme and evaluating the binding affinity using a scoring function. chemcomp.com
The results of docking simulations can reveal key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts. upstate.edu For example, the hydroxyl and sulfonate groups of this compound would be expected to form hydrogen bonds and salt bridges with polar and charged amino acid residues in the enzyme's active site. The predicted binding affinity provides an estimate of the strength of the interaction. youtube.com These studies can help in hypothesizing the biological role of this compound, for instance, as a substrate or an inhibitor of a particular enzyme. nih.gov
Computational tools can also be used to predict the metabolic fate of a chemical compound. ethz.ch For this compound, these methods can help in elucidating its potential biotransformation pathways in various organisms. mdpi.comissx.org By combining knowledge of known metabolic reactions with computational models of enzyme-substrate interactions, it is possible to predict the likely metabolites of this compound. nih.govnih.gov
These prediction systems often utilize rule-based approaches, where a molecule is subjected to a series of known biotransformation rules, such as oxidation, reduction, hydrolysis, and conjugation. ethz.ch For example, the hydroxyl groups of this compound could be predicted to undergo oxidation to form aldehydes or carboxylic acids, or they could be sites for glucuronidation or sulfation. The involvement of specific enzyme superfamilies, such as cytochrome P450s, in these transformations can also be predicted. unimi.it
Table 3: Hypothetical Predicted Biotransformations of this compound
| Transformation Type | Predicted Metabolite | Putative Enzyme Class |
| Oxidation | 3-sulfo-2-hydroxypropanoic acid | Alcohol Dehydrogenase |
| Oxidation | 3-sulfolactic acid | Aldehyde Dehydrogenase |
| Glucuronidation | This compound-glucuronide | UDP-glucuronosyltransferase |
This table is generated for illustrative purposes and is not based on published experimental data.
By integrating docking studies with metabolic pathway prediction, a more complete picture of the enzymatic interactions and ultimate fate of this compound in a biological system can be constructed. These computational approaches are instrumental in guiding further experimental investigations. researchgate.net
Applications of 3 Sulfopropanediol in Advanced Materials and Industrial Bioprocesses
Integration of 3-Sulfopropanediol into Polymer Chemistry
The incorporation of this compound into polymer structures is a strategy to impart specific, desirable properties to materials. Its dual functional groups—hydroxyl (-OH) and sulfonic acid (-SO3H)—provide reactive sites for polymerization and confer unique characteristics to the resulting polymer. ontosight.aimsesupplies.com
This compound is explored as a monomer for the creation of new polymers. ontosight.ai Monomers are the fundamental building blocks that link together to form large polymer chains. boronmolecular.com The synthesis of novel polymers often involves designing monomers with specific functional groups to achieve a target set of properties in the final material. rsc.org The presence of a sulfonate group and diol structure within a single molecule makes this compound a candidate for producing polyesters, polyurethanes, and other polymers with built-in functionality. For instance, it can be used alongside other diols and diacids to create copolyesters where the sulfonate group is pendant to the polymer backbone. Such materials are being investigated for applications including specialized toners and advanced coatings. epo.orggoogleapis.com
Introducing this compound into a polymer matrix can significantly alter its physical and chemical properties. ontosight.ai The sulfonic acid group is strongly acidic and hydrophilic, while the hydroxyl groups can participate in hydrogen bonding and esterification reactions. ontosight.aimsesupplies.com This allows for targeted modifications to improve material performance for specific applications. titech.ac.jp
Key property modifications include:
Increased Hydrophilicity : The sulfonic acid group dramatically enhances a polymer's affinity for water, which is crucial for developing water-soluble or water-dispersible polymers, hydrogels, and antifouling coatings. msesupplies.comtitech.ac.jp
Improved Adhesion and Ionic Conductivity : The polar sulfonate groups can improve adhesion to various substrates and can also impart ion-exchange capabilities or ionic conductivity to the polymer, useful in membranes and electronic applications.
Enhanced Dyeability : In textiles, the incorporation of sulfonate groups provides sites for ionic bonding with cationic dyes, improving the color fastness and vibrancy of fabrics.
Controlled Reactivity : The hydroxyl groups provide reactive sites for cross-linking or further chemical modifications, allowing for the fine-tuning of mechanical properties like flexibility and strength. msesupplies.com
Table 1: Predicted Effects of this compound Incorporation on Polymer Properties
| Property | Effect of Incorporation | Relevant Functional Group(s) | Potential Application Area |
|---|---|---|---|
| Solubility | Increases solubility in polar solvents like water. msesupplies.com | Sulfonic Acid (-SO3H) | Water-soluble polymers, coatings. researchgate.net |
| Adhesion | Enhances adhesion to polar surfaces. msesupplies.com | Sulfonic Acid (-SO3H), Hydroxyl (-OH) | Adhesives, surface coatings. |
| Hygroscopicity | Increases moisture absorption. | Sulfonic Acid (-SO3H) | Humectants, anti-static agents. |
| Ionic Exchange | Introduces cation-exchange capabilities. msesupplies.com | Sulfonic Acid (-SO3H) | Separation membranes, water treatment resins. |
| Reactivity | Provides sites for cross-linking or grafting. msesupplies.com | Hydroxyl (-OH) | Curable resins, modified polymer surfaces. |
Novel Monomer Development for Polymer Synthesis
Catalytic Roles of this compound and its Derivatives
Catalysts are substances that accelerate chemical reactions without being consumed. libretexts.org They are broadly classified as homogeneous (same phase as reactants) or heterogeneous (different phase). chemguide.co.uk Biocatalysts, or enzymes, are proteins that catalyze biochemical reactions with high specificity. nih.gov While direct, large-scale industrial use of this compound as a primary catalyst is not widely established, its structure lends itself to potential catalytic roles, and it is a key substrate in important biocatalytic pathways.
In homogeneous catalysis, the catalyst and reactants exist in a single phase, often a liquid solution. senecalearning.com The sulfonic acid group (-SO3H) on this compound is a strong acid functionality. This suggests its potential to act as an acid catalyst in reactions like esterification or hydrolysis, similar to how sulfuric acid is used in some industrial processes. essentialchemicalindustry.org Because it is an organosulfonic acid, it may offer different solubility and selectivity profiles compared to inorganic mineral acids.
Heterogeneous Catalysis : In heterogeneous catalysis, the catalyst is typically a solid, and the reactants are liquids or gases that adsorb onto its surface. chemguide.co.uk While this compound itself is a small molecule, it could be immobilized onto a solid support material, such as silica (B1680970) or a polymer resin. In this form, its acidic sulfonate groups could function as active sites for catalytic conversions, combining the reactivity of a homogeneous acid catalyst with the ease of separation of a heterogeneous catalyst. rsc.org
Biocatalysis : this compound, often referred to as 2,3-dihydroxypropane-1-sulfonate (B1259476) (DHPS) in biological contexts, is a central molecule in the microbial degradation of organosulfonates. ebi.ac.ukontosight.ai This metabolic processing relies on highly specific enzymes (biocatalysts) that recognize and transform DHPS. These enzymatic reactions are crucial for the biogeochemical sulfur cycle. ebi.ac.uk
Key enzymes involved in the biocatalysis of this compound include:
Sulfopropanediol 3-dehydrogenase : This enzyme catalyzes the oxidation of (R)-2,3-dihydroxypropane-1-sulfonate to (R)-3-sulfolactate. expasy.orgwikipedia.org
(2S)-3-sulfopropanediol sulfolyase : Found in bacteria like Bilophila wadsworthia, this enzyme directly cleaves the carbon-sulfur bond in (2S)-DHPS to produce sulfite (B76179) and hydroxyacetone (B41140). uniprot.org
(2S)-3-sulfopropanediol dehydratase : This enzyme, found in Klebsiella oxytoca, initiates the degradation of (S)-DHPS by removing a water molecule. qmul.ac.uk
Table 2: Key Enzymes in the Biocatalysis of this compound (DHPS)
| Enzyme Name | EC Number | Reaction Catalyzed | Organism Example |
|---|---|---|---|
| Sulfopropanediol 3-dehydrogenase | EC 1.1.1.308 | Oxidation of (R)-DHPS to (R)-sulfolactate. expasy.orgwikipedia.org | Cupriavidus pinatubonensis JMP134 ebi.ac.uk |
| (2S)-3-sulfopropanediol sulfolyase | EC 4.4.1.38 | C-S bond cleavage of (2S)-DHPS to sulfite and hydroxyacetone. uniprot.org | Bilophila wadsworthia uniprot.org |
Homogeneous Catalysis
Environmental Remediation Strategies Utilizing this compound Metabolism
The microbial metabolism of this compound is a cornerstone of the natural cycling of sulfur. ontosight.ai Organosulfonates, like the plant-derived sulfoquinovose, are abundant in nature and their degradation is essential. ebi.ac.uk Bacteria have evolved sophisticated pathways to break down these compounds, often funneling them through this compound as a key intermediate. ontosight.aiebi.ac.uk
This natural process forms the basis for potential environmental remediation strategies. Bacteria capable of metabolizing DHPS can be utilized to break down organosulfonate pollutants, releasing the sulfur as inorganic sulfate (B86663), which can be assimilated by other organisms. ebi.ac.uk This closes the loop in the biogeochemical sulfur cycle. For instance, Escherichia coli can catabolize sulfoquinovose, excreting DHPS, which is then mineralized by other bacteria in the community. ebi.ac.uk Understanding these metabolic pathways could lead to the development of bioremediation techniques for environments contaminated with sulfated industrial byproducts. Research has identified diverse bacterial species from both marine and terrestrial environments that can degrade DHPS, highlighting the widespread nature of this metabolic capability. ebi.ac.uk
Broader Biological and Physiological Significance of 3 Sulfopropanediol
Role as an Intermediate in Primary Metabolic Pathways
3-Sulfopropanediol is a key intermediate in the primary metabolic pathways of certain organisms, particularly in the catabolism of sulfoquinovose. oup.com Sulfoquinovose is a sulfur-containing sugar that is abundant in photosynthetic organisms like plants and cyanobacteria, where it serves as the polar headgroup for sulfolipids in photosynthetic membranes. oup.com
When other organisms, such as Escherichia coli, utilize sulfoquinovose as a sole carbon and energy source, they break it down through a pathway that mirrors glycolysis. oup.com This degradation process results in the formation of two three-carbon compounds: glycerone phosphate (B84403) (also known as dihydroxyacetone phosphate) and this compound. oup.comebi.ac.uk The this compound is then typically excreted from the cell and can be utilized by other organisms as a source of both carbon and sulfur. oup.com
In some bacteria, such as Cupriavidus pinatubonensis, this compound is further degraded. The enzyme sulfopropanediol 3-dehydrogenase catalyzes the oxidation of (R)-2,3-dihydroxypropane-1-sulfonate (this compound) to (R)-3-sulfolactate, which can then enter other metabolic routes. nih.govwikipedia.org
Table 1: Role of this compound in the Sulfoquinovose Catabolic Pathway
| Step | Precursor | Enzyme/Process | Product(s) | Significance |
| 1 | Sulfoquinovose | Sulfoquinovose degradation pathway | Glycerone phosphate + This compound | Breakdown of a major organosulfur sugar for carbon and energy. oup.com |
| 2 | (R)-2,3-dihydroxypropane-1-sulfonate | Sulfopropanediol 3-dehydrogenase | (R)-3-Sulfolactate | Further metabolism of this compound in specific bacteria. wikipedia.org |
Non-Catabolic Physiological Functions of this compound in Cellular Homeostasis
Beyond its direct role in catabolism, the metabolism of this compound is linked to maintaining cellular homeostasis, which is the stable internal environment necessary for an organism's survival. uni-konstanz.de This is particularly evident in the context of sulfur metabolism and redox balance.
In some microorganisms, the ability to process organosulfonates is crucial. For instance, in Paracoccus pantotrophus, which can lose the ability to desulfonate 3-sulfolactate, the excretion of this compound may serve as a mechanism to maintain homeostasis. uni-konstanz.de By converting 3-sulfolactate to this compound and expelling it, the cell can prevent the internal accumulation of sulfonate intermediates that it cannot fully process, thereby maintaining a stable intracellular state. uni-konstanz.de
Furthermore, related sulfonated C3 compounds like dihydroxypropanesulfonate (DHPS) are hypothesized to play a role in managing osmotic pressure and redox balancing within cells, particularly in marine organisms such as diatoms. frontiersin.org While not a direct function of this compound itself, this suggests that small sulfonated molecules as a class are important for cellular stability under varying environmental conditions. The production of this compound from sulfoquinovose can be seen as part of this broader strategy for managing sulfur and maintaining physiological equilibrium. oup.comfrontiersin.org
This compound as a Bio-Scaffold or Precursor for Biologically Relevant Compounds
This compound serves as a crucial precursor, or foundational molecule, for the synthesis of other biologically significant compounds. ontosight.ai Its chemical structure, featuring both hydroxyl and sulfonic acid groups, makes it a versatile starting point for various enzymatic transformations. ontosight.ai
As established, it is a direct precursor to (R)-3-sulfolactate in certain bacterial degradation pathways. wikipedia.org Sulfolactate, in turn, is an intermediate that can be metabolized into pyruvate (B1213749) and sulfite (B76179) by the enzyme sulfolactate sulfo-lyase. uni-konstanz.defrontiersin.org Pyruvate is a central metabolite that can enter various energy-producing pathways, while sulfite can be managed by the cell as a sulfur source. uni-konstanz.defrontiersin.org
The term "bio-scaffold" typically refers to a structural matrix used in tissue engineering to support cell growth. mdpi.comnih.gov this compound, as a small molecule, does not function as a physical scaffold in this context. Instead, its role as a "scaffold" is chemical, providing a fundamental carbon-sulfur backbone from which other molecules are built. Its generation from sulfoquinovose and subsequent conversion to other useful metabolites highlights its importance as a molecular building block in the biogeochemical sulfur cycle. oup.com
Table 2: this compound as a Precursor Molecule
| Precursor Compound | Derived Compound | Transforming Enzyme/Pathway | Biological Relevance of Derived Compound |
| This compound | (R)-3-Sulfolactate | Sulfopropanediol 3-dehydrogenase | Intermediate in the degradation pathway of sulfonates. wikipedia.org |
| (R)-3-Sulfolactate | Pyruvate + Sulfite | Sulfolactate sulfo-lyase | Pyruvate is a key entry point for central energy metabolism; sulfite is a sulfur source. uni-konstanz.defrontiersin.org |
Future Research Avenues and Interdisciplinary Perspectives on 3 Sulfopropanediol
Elucidation of Uncharted Enzymatic Transformations and Novel Metabolites
While the degradation of 3-sulfopropanediol has been studied in some bacteria, the full spectrum of its enzymatic transformations across different organisms is far from complete. Future research should focus on identifying and characterizing novel enzymes and metabolic pathways involved in its synthesis and breakdown. For instance, the degradation of sulfoquinovose, a precursor to this compound, can lead to the accumulation of this compound in some bacteria like Klebsiella sp. strain ABR11. nih.gov However, the subsequent steps in its complete mineralization to inorganic sulfate (B86663) are not fully understood in all organisms. nih.gov
The discovery of novel metabolites derived from this compound is another critical research area. For example, in the diatom Navicula pelliculosa, it has been suggested that this compound may be formed through the reductive deamination of cysteinolic acid. oup.com Further investigation into such metabolic links could reveal new biochemical pathways and regulatory mechanisms. The use of advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, will be instrumental in identifying these new compounds and elucidating their structures.
| Organism | Known or Hypothesized Transformation of this compound | Key Enzymes/Pathways |
| Cupriavidus pinatubonensis JMP134 | Degradation via sulfolactate | HpsN (sulfopropanediol 3-dehydrogenase), HpsO, HpsP, SuyAB (sulfolactate sulfo-lyase) uni-konstanz.debiorxiv.org |
| Klebsiella sp. strain ABR11 | Accumulation from sulfoquinovose degradation | Glycolysis-like pathway nih.gov |
| Desulfovibrio sp. DF1 | Anaerobic degradation to acetate (B1210297) and sulfide (B99878) | Not fully elucidated frontiersin.org |
| Navicula pelliculosa | Potential formation from cysteinolic acid | Reductive deamination (hypothesized) oup.com |
Systems Biology Approaches to this compound Metabolism
To gain a holistic understanding of this compound's role in cellular metabolism, systems biology approaches are essential. nih.gov This involves the integration of genomics, transcriptomics, proteomics, and metabolomics data to construct comprehensive metabolic models. oup.com Such models can simulate the flow of metabolites through various pathways and predict how the system will respond to genetic or environmental perturbations. nih.gov
For instance, a genome-scale metabolic model of Escherichia coli could be used to investigate the import of sulfoquinovose and the export of its degradation product, this compound. oup.comoup.com While some enzymes in this pathway have been identified, the transporters responsible for moving these compounds across the cell membrane are not yet firmly established. oup.com By combining computational modeling with experimental validation, researchers can identify these missing components and gain a more complete picture of the metabolic network.
Bioengineering Strategies for Enhanced this compound Production or Utilization
Metabolic engineering and synthetic biology offer powerful tools for manipulating microbial metabolism to either enhance the production of this compound or improve its utilization as a carbon and sulfur source. chemmethod.comconsensus.app For enhanced production, one could engineer a microorganism to efficiently convert a low-cost substrate, such as glucose or glycerol (B35011), into this compound. frontiersin.orgnih.gov This could involve the introduction of heterologous genes, the overexpression of key native enzymes, and the deletion of competing metabolic pathways. nih.govnih.gov
Conversely, for enhanced utilization, a microbe could be engineered to efficiently break down this compound into valuable building-block chemicals. kobe-u.ac.jp This could have applications in bioremediation or in the conversion of sulfonated waste streams into useful products. Strategies could include the design of novel enzymatic cascades or the optimization of existing degradative pathways. nih.gov The development of co-culture systems, where different microbial strains carry out different parts of a metabolic pathway, could also be a promising approach to overcome metabolic burdens on a single organism. frontiersin.org
Exploration of Emerging Material Science Applications
The unique chemical structure of this compound, with its hydroxyl and sulfonic acid groups, makes it an interesting candidate for applications in material science. ontosight.ai The sulfonic acid group, in particular, can impart desirable properties such as water solubility and the ability to interact with other molecules. ontosight.ai
One potential application is in the synthesis of novel polymers. ontosight.aijustia.com By incorporating this compound as a monomer, it may be possible to create polyesters or polyurethanes with tailored properties, such as improved dyeability, antistatic characteristics, or biodegradability. researchgate.net Its ability to form complexes with metal ions also suggests potential uses in the development of new catalysts or materials for environmental remediation. ontosight.ai Further research in this area could lead to the creation of advanced materials with a wide range of applications. routledge.comjhu.edu
Interdisciplinary Collaboration Opportunities for this compound Research
The multifaceted nature of this compound research necessitates collaboration across various scientific disciplines. Microbiologists, biochemists, and molecular biologists are needed to uncover new metabolic pathways and enzymes. uni-konstanz.defrontiersin.org Systems biologists and bioinformaticians can integrate large datasets to create predictive models of metabolism. oup.complos.org Chemical engineers and biotechnologists can apply metabolic engineering principles to design efficient production and utilization strategies. frontiersin.orgnih.gov Material scientists can explore the potential of this compound as a building block for new materials. ontosight.aiemeraldgrouppublishing.com
Furthermore, collaborations with environmental scientists could shed light on the role of this compound in global sulfur cycling. frontiersin.org By fostering interdisciplinary research programs and providing funding for collaborative projects, the scientific community can accelerate the pace of discovery in this exciting field. duke.edupepperdine.edustevens.eduerau.edustlawu.edu
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing 3-Sulfopropanediol, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves sulfonation of propanediol derivatives or enzymatic pathways. Key steps include optimizing pH (e.g., acidic conditions for sulfonic acid group incorporation), temperature control (40–80°C), and purification via column chromatography or recrystallization. Yield and purity are assessed using HPLC (high-performance liquid chromatography) or NMR (nuclear magnetic resonance) .
- Data Interpretation : Compare yields across pH/temperature gradients to identify optimal conditions. Purity thresholds (>95%) should align with reagent-grade standards .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral artifacts mitigated?
- Methodology : FT-IR (Fourier-transform infrared spectroscopy) identifies sulfonic and hydroxyl groups (peaks ~1040 cm⁻¹ and 3400 cm⁻¹). NMR (¹H and ¹³C) confirms molecular structure but requires deuterated solvents (e.g., D₂O) to suppress proton exchange artifacts. Mass spectrometry (MS) validates molecular weight .
- Data Interpretation : Cross-reference spectral data with databases (e.g., NIST) and control samples to rule out solvent or impurity interference .
Q. How do researchers design stability studies for this compound under varying storage conditions?
- Methodology : Accelerated stability testing involves exposing the compound to stressors (e.g., 40°C/75% relative humidity, UV light). Degradation products are monitored via TLC (thin-layer chromatography) or LC-MS. Statistical models (e.g., Arrhenius equation) predict shelf life .
- Data Interpretation : Compare degradation rates across conditions; significant deviations may indicate hygroscopicity or photolytic sensitivity .
Q. What in vitro assays are suitable for preliminary toxicity screening of this compound?
- Methodology : Cell viability assays (e.g., MTT assay on human cell lines) assess cytotoxicity. Dose-response curves (0.1–10 mM) identify IC₅₀ values. Include positive controls (e.g., cisplatin) and validate with triplicate runs .
- Data Interpretation : Statistical significance (p < 0.05 via ANOVA) and effect size (Cohen’s d) differentiate toxicity thresholds .
Advanced Research Questions
Q. How can conflicting data on this compound’s reactivity in aqueous vs. nonpolar solvents be resolved?
- Methodology : Conduct kinetic studies using stopped-flow spectroscopy to measure reaction rates. Control variables include solvent polarity, ionic strength, and temperature. Compare results with computational simulations (e.g., DFT calculations) to validate mechanisms .
- Data Contradiction Analysis : Use meta-analysis frameworks (PRISMA guidelines) to assess bias in prior studies. Heterogeneity in solvent purity or measurement techniques (e.g., UV-Vis vs. NMR) may explain discrepancies .
Q. What experimental designs isolate the effects of this compound’s sulfonic group in catalytic applications?
- Methodology : Synthesize structural analogs (e.g., propanediol without sulfonic groups) and compare catalytic efficiency in model reactions (e.g., ester hydrolysis). Use factorial design to test interactions between functional groups and reaction parameters .
- Statistical Validation : Multivariate regression identifies significant contributors (p < 0.01). Replicate experiments to confirm reproducibility .
Q. How do researchers address low signal-to-noise ratios in detecting this compound in complex biological matrices?
- Methodology : Develop LC-MS/MS methods with isotope-labeled internal standards (e.g., ³²S-labeled this compound). Optimize sample preparation (e.g., solid-phase extraction) to reduce matrix effects. Validate limits of detection (LOD) and quantification (LOQ) per ICH guidelines .
- Data Interpretation : Use receiver operating characteristic (ROC) curves to balance sensitivity and specificity .
Q. What strategies validate the environmental persistence of this compound in ecotoxicology studies?
- Methodology : Simulate environmental degradation using OECD 301B (ready biodegradability) and 307 (soil metabolism) protocols. Quantify residual compound via GC-MS and assess metabolite toxicity .
- Interdisciplinary Integration : Compare results with computational models (e.g., EPI Suite) to predict bioaccumulation potential .
Methodological Frameworks
- Systematic Reviews : Apply PRISMA guidelines to synthesize literature on synthesis pathways or toxicity .
- Research Design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses .
- Ethical Compliance : Document IRB approvals for biological studies and adhere to reagent safety protocols (e.g., OSHA standards) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
